2-Methylidenecyclohexane-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylidenecyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-6(8)3-2-4-7(5)9/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURCYEGRZOENBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(=O)CCCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590967 | |
| Record name | 2-Methylidenecyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104824-58-0 | |
| Record name | 2-Methylidenecyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methylidenecyclohexane 1,3 Dione and Its Congeners
Direct Synthetic Routes to the 2-Methylidene Moiety
Direct synthetic routes focus on constructing the 2-methylidene group on a preformed cyclohexane-1,3-dione ring system. These methods are often characterized by their efficiency in introducing the desired unsaturated functionality.
A primary method for the synthesis of 2-(substituted-methylidene)cyclohexane-1,3-diones involves the condensation of 1,3-cyclohexanedione (B196179) with aldehydes. wm.edu However, this reaction can be complex, as the initially formed 2-alkylidene-1,3-cyclohexanedione is often highly reactive. wm.edu It can act as a Michael acceptor, reacting with another molecule of the 1,3-cyclohexanedione anion to yield a 2:1 adduct. wm.edu
To circumvent this, specific reaction conditions and reagents can be employed. For instance, the condensation of 2-acylcyclohexane-1,3-diones with aromatic aldehydes has been explored as a route to various substituted derivatives. documentsdelivered.com
A notable example involves the reaction of 1,3-cyclohexanedione with formaldehyde (B43269) and dimethylamine (B145610), which proceeds through a Mannich reaction. chemicalbook.comgoogle.com The resulting 2-(dimethylaminomethyl)-1,3-cyclohexanedione can then be subjected to further steps to yield the desired product. chemicalbook.com
| Reactants | Reagents/Conditions | Product | Yield |
| 1,3-Cyclohexanedione, Formaldehyde, Dimethylamine | Methanol (B129727), 30-40°C | 2-(Dimethylaminomethyl)-1,3-cyclohexanedione | Intermediate |
| 1,3-Cyclohexanedione, Paraformaldehyde, Dimethylamine | Low temperature (0-10°C) | 2-(Dimethylaminomethyl)-1,3-cyclohexanedione | Intermediate |
This table summarizes the initial step in a multi-step synthesis towards 2-methylidenecyclohexane-1,3-dione congeners.
Pyrolysis offers a distinct approach for the preparation of 2-alkylidene-1,3-cyclohexanediones. One such method involves the gas-phase pyrolysis of propargyl esters at high temperatures and low pressures, which has been reported to produce 2-methylene-1,3-diones in reasonably good yields of around 72%. wm.edu This technique provides a means to generate the highly reactive exocyclic double bond under conditions that can minimize side reactions.
Synthetic Approaches via Precursor Functionalization
An alternative strategy involves the modification of a pre-existing cyclohexane-1,3-dione or a related dicarbonyl compound. This approach allows for the stepwise construction and diversification of the target molecule.
The direct derivatization of cyclohexane-1,3-dione is a versatile method for introducing functionality at the 2-position, which can then be converted to a methylidene group. The active methylene (B1212753) group at the C2 position exhibits high reactivity, making it amenable to various chemical transformations. researchgate.net
One common strategy is the methylation of dihydroresorcinol (the enol form of cyclohexane-1,3-dione) using reagents such as methyl iodide in the presence of a base. orgsyn.org This process can be carried out using various base and solvent systems, including sodium methoxide (B1231860) in methanol or potassium hydroxide (B78521) in aqueous methanol. orgsyn.org
Another approach involves a Mannich reaction with 1,3-cyclohexanedione, formaldehyde, and a secondary amine like dimethylamine to form a Mannich base. chemicalbook.comgoogle.com This intermediate can then be subjected to catalytic hydrogenation to yield 2-methyl-1,3-cyclohexanedione. chemicalbook.comgoogle.com
| Precursor | Reagents | Product | Purity/Yield |
| 1,3-Cyclohexanedione | 1. Dimethylamine, Formaldehyde; 2. H₂, Pd/C | 2-Methyl-1,3-cyclohexanedione | 97.2% purity, 87.0% yield chemicalbook.com |
| 1,3-Cyclohexanedione | 1. Paraformaldehyde, Dimethylamine; 2. Catalytic Hydrogenation (Raney-Ni) | 2-Methyl-1,3-cyclohexanedione | 99.2% purity google.com |
| Dihydroresorcinol | Methyl iodide, Sodium methoxide | 2-Methyl-1,3-cyclohexanedione | Not specified orgsyn.org |
This table illustrates various methods for the derivatization of cyclohexane-1,3-dione to form 2-methyl-1,3-cyclohexanedione, a precursor to the title compound.
Cyclohexane-1,3-dione has also been utilized as a derivatizing agent for the analysis of aldehydes. nih.gov This highlights the reactivity of the dione (B5365651) and its ability to condense with carbonyl compounds. nih.gov
The synthesis of cyclohexane-1,3-dione derivatives can also be achieved starting from other dicarbonyl compounds through cyclization reactions. For example, a consecutive Michael-Claisen process using acetone (B3395972) and an appropriate Michael acceptor can lead to the formation of the cyclohexane-1,3-dione ring system. organic-chemistry.org While this method primarily focuses on the synthesis of the core ring structure, subsequent modifications could potentially introduce the 2-methylidene group.
Multicomponent Reaction Strategies Incorporating the 2-Methylidene-1,3-dione Core
Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step by combining three or more reactants. The 1,3-dicarbonyl motif is a common component in many named MCRs, such as the Biginelli and Hantzsch reactions. organic-chemistry.org
While specific MCRs that directly yield this compound are not extensively documented, the high reactivity of the 1,3-dicarbonyl unit makes it a prime candidate for inclusion in such strategies. For instance, a three-component reaction involving an aldehyde, a 1,3-dicarbonyl compound, and urea (B33335) or thiourea (B124793) is the basis of the Biginelli reaction, leading to dihydropyrimidinones. frontiersin.org The development of novel MCRs could provide a rapid and atom-economical route to this compound and its derivatives.
Catalytic Protocols in the Synthesis of this compound Analogs
The introduction of the exocyclic methylene group onto the cyclohexane-1,3-dione framework can be achieved through various catalytic strategies. While direct catalytic methylenation of the parent dione remains a challenge, several protocols have been developed for the synthesis of analogous 2-alkylidene and substituted this compound derivatives. These methods often involve the condensation of cyclohexane-1,3-diones with carbonyl compounds or the use of metal-catalyzed cross-coupling reactions.
Organocatalysis has emerged as a powerful tool for the synthesis of functionalized cyclohexane-1,3-dione derivatives. For instance, the Knoevenagel condensation of cyclohexane-1,3-dione with aldehydes, a classic method for forming 2-alkylidene derivatives, can be promoted by a variety of catalysts. While traditionally base-catalyzed, modern approaches utilize milder and more selective catalysts to improve yields and substrate scope.
A notable strategy involves the vinylogous Michael addition of nucleophiles to 2-alkylidene-1,3-diones, which are themselves synthesized from cyclohexane-1,3-dione and an aldehyde. This subsequent reaction can be catalyzed by organocatalysts to generate more complex, functionalized cyclohexane-1,3-dione analogs. For example, the reaction of 2-ethylidene-1,3-indandione, a close analog, with various electrophiles has been shown to proceed under organocatalytic conditions, highlighting a potential pathway for the derivatization of this compound. researchgate.net
Furthermore, metal-catalyzed reactions offer alternative routes. Palladium-catalyzed cross-coupling reactions, for instance, could potentially be employed to introduce the methylidene group. Although direct examples for this compound are scarce in the literature, the general principles of such reactions are well-established for related systems.
The following table summarizes representative catalytic protocols for the synthesis of analogs of this compound.
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
| Quinine-derived urea | 1,3-Diketones | 2,3-Dioxopyrrolidines | Chiral polycyclic 1,4-dihydropyridines | 35-94 | researchgate.net |
| Quinine | 2-Ethylidene 1,3-indandiones | Isatylidene-malononitriles | Spiro-bridged heterocyclic compounds | Good to excellent | researchgate.net |
| Secondary amines | 2-Alkylidene indane-1,3-diones | Enals | Spiroindane-1,3-diones | Not specified | researchgate.net |
Exploration of Stereoselective and Enantioselective Synthetic Pathways
The creation of chiral centers, particularly quaternary stereocenters, during the synthesis of this compound analogs is of paramount importance for their application in the synthesis of biologically active compounds. Consequently, significant research has been directed towards the development of stereoselective and enantioselective synthetic methodologies.
Organocatalytic asymmetric synthesis has been at the forefront of these efforts. Chiral amines, squaramides, and phosphoric acids have been successfully employed to catalyze reactions that generate chiral cyclohexane-1,3-dione derivatives with high levels of enantioselectivity. beilstein-journals.org
One of the most explored strategies is the asymmetric Michael addition of cyclohexane-1,3-dione to various Michael acceptors. For example, the addition of cyclic 1,3-dicarbonyl compounds to α,β-unsaturated ketones, catalyzed by chiral primary amines derived from cinchona alkaloids, can afford the corresponding adducts in excellent enantioselectivities. These adducts can then be further manipulated to generate a variety of chiral cyclohexane-1,3-dione derivatives.
Another powerful approach is the enantioselective Diels-Alder reaction. The use of strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts has enabled the highly stereoselective spirocyclizing Diels-Alder reaction of exo-enones with dienes, leading to the formation of spirocycles with congested quaternary stereogenic centers. nih.gov This methodology, while not directly producing a this compound, demonstrates a powerful strategy for controlling stereochemistry in related cyclic systems.
Furthermore, cascade reactions that combine multiple bond-forming events in a single pot under the control of a chiral catalyst have proven to be highly effective. For instance, an organocatalytic enantioselective vinylogous Michael addition/Henry cyclization cascade has been developed for the synthesis of highly substituted tetrahydrofluoren-9-ones, which are structurally related to functionalized cyclohexane-1,3-diones. nih.gov
The table below presents key examples of stereoselective and enantioselective synthetic pathways leading to analogs of this compound.
| Catalyst Type | Reaction | Substrates | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Bifunctional squaramide | Michael addition | Cyclopentane-1,2-dione, Alkylidene oxindoles | Substituted cyclopentane-1,2-diones | Moderate | High | beilstein-journals.org |
| Imidodiphosphorimidate (IDPi) | Diels-Alder reaction | exo-Enones, Dienes | Spirocyclanes | Not specified | Good to excellent | nih.gov |
| Quinine-derived thiourea | Michael/Henry cascade | 1,3-Indandione-derived pronucleophiles, Nitroalkenes | Tetrahydrofluoren-9-ones | Excellent | up to 98 | nih.gov |
| Quinine derivative | Vinylogous Mannich/annulation/acylation | 2-Ethylidene 1,3-indandiones, Isatin N-Boc ketimines | Chiral spiro-oxindole piperidine (B6355638) derivatives | Not specified | 93-98 | researchgate.net |
| SPA-triazolium bromide | Transannular C-acylation | Enol lactones | Enantioenriched spirocyclic 1,3-diketones | Not specified | Moderate to high | rsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylidenecyclohexane 1,3 Dione Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for investigating the tautomeric equilibrium of 1,3-dicarbonyl compounds in solution, as the different tautomers give distinct signals. encyclopedia.pubcdnsciencepub.com The slow rate of interconversion on the NMR timescale often allows for the simultaneous observation and quantification of multiple forms present in a sample. encyclopedia.pub
In solution, 2-methyl-1,3-cyclohexanedione exists predominantly as its enol tautomer. wikipedia.org This equilibrium can be clearly delineated by analyzing the ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy:
Enol Tautomer: The most characteristic signal for the enol form is a downfield peak corresponding to the enolic hydroxyl proton (-OH), typically observed in the range of 10-17 ppm, often broadened due to hydrogen bonding. ruc.dk The presence of a methyl group on the double bond means there is no vinylic proton.
Diketo Tautomer: This form is identified by a signal for the methine proton at the C2 position, which would be coupled to the adjacent methyl protons. The protons of the CH₂ groups in the ring would also show distinct chemical shifts compared to the enol form.
2-Methylidene Tautomer: This less stable isomer would be distinguished by two signals in the olefinic region (typically 4.5-6.0 ppm) corresponding to the geminal protons of the exocyclic C=CH₂ group. These protons would appear as distinct signals and would not be coupled to each other.
¹³C NMR Spectroscopy:
Enol Tautomer: The spectrum would show two signals for sp²-hybridized carbons: one for the carbonyl carbon (C1) and another for the enolic carbon bearing the hydroxyl group (C3).
Diketo Tautomer: This tautomer would be characterized by two carbonyl carbon signals (C1 and C3) at a typical downfield shift (often >200 ppm) and an sp³-hybridized carbon signal for the C2 atom bearing the methyl group.
2-Methylidene Tautomer: The key identifiers would be a signal for the sp²-hybridized exocyclic methylene (B1212753) carbon (=CH₂) and a signal for the sp² carbon at the C2 position to which it is attached, in addition to the two carbonyl signals.
The relative integration of the peaks corresponding to each tautomer in the ¹H NMR spectrum allows for the determination of their equilibrium ratio in a given solvent.
| Tautomer | Key ¹H NMR Signals (Expected) | Key ¹³C NMR Signals (Expected) |
|---|---|---|
| Diketo Form | -CH(CH₃)- proton | Two C=O signals (~200-210 ppm) |
| Enol Form | Enolic -OH proton (10-17 ppm) | One C=O signal, two C=C signals |
| Methylidene Form | Two =CH₂ protons (4.5-6.0 ppm) | Two C=O signals, two C=C signals (one exocyclic) |
To definitively assign experimental NMR signals to specific tautomers, theoretical calculations are often employed. The Gauge-Independent Atomic Orbital (GIAO) method is a robust quantum chemical approach for calculating NMR shielding tensors, which are then converted into chemical shifts. researchgate.netnih.govgaussian.com
The process involves:
Computational modeling of the three-dimensional structures of all possible tautomers (diketo, enol, methylidene).
Optimization of these geometries to find their most stable conformations using methods like Density Functional Theory (DFT). nih.govmdpi.com
Calculation of the NMR shielding constants for each atom in each optimized tautomer using the GIAO method. researchgate.net
Comparison of the theoretically calculated chemical shifts with the experimental spectrum.
This correlation allows for an unambiguous assignment of the observed signals to the correct tautomeric forms. For instance, GIAO-DFT calculations have been successfully used to interpret the NMR spectra and tautomeric equilibria of related compounds like cyclohexane-1,3-dione. researchgate.net Such analysis can confirm which tautomer is energetically preferred and provides a more profound understanding of the electronic structure's influence on the chemical shifts. nih.gov
Vibrational Spectroscopy
FTIR spectroscopy is highly sensitive to the presence of specific functional groups and has been used to study the tautomerization of 2-methyl-1,3-cyclohexanedione (MCHD). nih.gov
In studies where MCHD was isolated in a low-temperature argon matrix, it was found to exist exclusively in its diketo form. nih.govdocumentsdelivered.com This environment prevents the intermolecular interactions that facilitate tautomerization. The FTIR spectrum of the diketo tautomer is characterized by strong absorption bands in the carbonyl region, corresponding to the symmetric and antisymmetric stretching vibrations of the two C=O groups. Upon controlled heating, spectral changes indicate the conversion to the enol form. nih.gov
Key vibrational bands include:
Diketo Tautomer: Strong C=O stretching bands are observed around 1700-1750 cm⁻¹.
Enol Tautomer: The formation of the enol is marked by the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=C stretching band (around 1600-1650 cm⁻¹). The original C=O band shifts to a lower frequency due to conjugation with the C=C double bond.
2-Methylidene Tautomer: This form would be expected to show a characteristic C=C stretching frequency for the exocyclic double bond, which would differ from the endocyclic C=C stretch of the enol.
| Tautomer | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Diketo Form | C=O Stretch | ~1700 - 1750 |
| Enol Form | O-H Stretch (broad) | ~3200 - 3600 |
| C=C Stretch | ~1600 - 1650 | |
| C=O Stretch (conjugated) | ~1650 - 1680 |
Theoretical calculations have shown that the formation of hydrogen-bonded dimers plays a crucial role in lowering the energy barrier for the conversion from the keto to the enol form. nih.govdocumentsdelivered.com
Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to vibrations that change the molecule's dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. Symmetrical, non-polar bonds, such as C=C, often produce strong Raman signals.
For the 2-methyl-1,3-cyclohexanedione system, Raman spectroscopy would be particularly useful for:
Identifying the Enol and Methylidene Tautomers: The C=C stretching vibrations of both the enol (endocyclic) and methylidene (exocyclic) forms would be expected to be strong in the Raman spectrum, aiding in their detection and differentiation.
Characterizing the Carbonyl Groups: The C=O stretching modes are also Raman active and can provide confirmatory evidence for the presence of the diketo form or the conjugated ketone in the enol form.
Data for 2-methylcyclohexane-1,3-dione (B75653) is available in spectral databases, confirming its utility in structural analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the elemental composition of a molecule with extremely high accuracy. For the 2-methyl-1,3-cyclohexanedione system, all tautomers share the same molecular formula: C₇H₁₀O₂. nih.govnist.gov
HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. The theoretical exact mass for C₇H₁₀O₂ is 126.06808 Da. nih.gov Experimental observation of a molecular ion peak at this precise m/z value by HRMS provides unambiguous confirmation of the compound's molecular formula. chemicalbook.com
While HRMS cannot distinguish between the different tautomers, as they are isomers with the identical mass, it serves as an essential tool for verifying the identity and purity of the compound before more detailed structural studies are undertaken.
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
In the absence of direct experimental data for 2-methylidenecyclohexane-1,3-dione, expected bond lengths and angles can be estimated based on standard values from crystallographic studies of analogous molecules containing similar functional groups. The structure incorporates several key features: an exocyclic double bond, two ketone groups, and a six-membered carbocyclic ring.
The exocyclic C=C double bond is expected to have a length of approximately 1.34 Å. The C=O bonds of the ketone groups are anticipated to be around 1.22 Å. The C-C single bonds within the cyclohexane (B81311) ring will vary depending on their position relative to the carbonyl and methylidene groups. The C-C bonds adjacent to the sp² hybridized carbons (C1-C2, C2-C3, and C1-C6) are expected to be shorter than a typical alkane C-C bond (1.54 Å) due to the influence of the adjacent pi systems. For instance, the C1-C2 and C2-C3 bonds are likely to be in the range of 1.47-1.49 Å. The bond angles around the sp² hybridized carbons (C1, C2, C3) would be approximately 120°, while the angles around the sp³ hybridized carbons in the ring would be closer to the tetrahedral angle of 109.5°, albeit with distortions due to the ring's puckering and the presence of the double bond and carbonyl groups.
Table 1: Expected Bond Lengths and Angles for this compound This table presents theoretical values based on standard bond lengths and angles for similar chemical environments, as direct experimental data for this specific compound is not available from the conducted searches.
| Bond/Angle | Type | Expected Value |
| C=C | Double Bond | ~1.34 Å |
| C=O | Double Bond | ~1.22 Å |
| C1-C2 | Single Bond | ~1.47 Å |
| C2-C3 | Single Bond | ~1.47 Å |
| C3-C4 | Single Bond | ~1.52 Å |
| C4-C5 | Single Bond | ~1.53 Å |
| C5-C6 | Single Bond | ~1.52 Å |
| C6-C1 | Single Bond | ~1.49 Å |
| ∠ C1-C2-C3 | Bond Angle | ~118° |
| ∠ O=C1-C2 | Bond Angle | ~121° |
| ∠ C4-C5-C6 | Bond Angle | ~111° |
The conformation of the cyclohexane ring is a critical aspect of its structure, influencing its reactivity and physical properties. While unsubstituted cyclohexane predominantly adopts a strain-free chair conformation, the introduction of sp² centers in this compound significantly alters the ring's preferred geometry.
The presence of the C1, C2, and C3 atoms with sp² hybridization introduces a degree of planarity into that portion of the ring. Consequently, the classic chair conformation is highly unlikely. Instead, the ring is expected to adopt a conformation that minimizes steric and torsional strain, such as a sofa or half-chair conformation. In a sofa conformation, five of the carbon atoms lie in a plane, while the sixth is out of the plane. In a half-chair, four contiguous carbon atoms are coplanar.
Analysis of a closely related compound, 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione, revealed a twist-boat conformation for the cyclohexane-1,3-dione ring in the solid state. nist.gov This finding suggests that for this compound, conformations other than the simple sofa or half-chair might also be energetically accessible. The twist-boat conformation alleviates some of the steric strain and eclipsing interactions present in a true boat conformation. The specific conformation adopted in the solid state will ultimately depend on the balance of intramolecular forces and the energetic advantages of crystal packing.
Table 2: Comparison of Possible Cyclohexane Ring Conformations in this compound This table outlines plausible conformations for the cyclohexane ring, considering the electronic and steric constraints imposed by the methylidene and dione (B5365651) functionalities.
| Conformation | Description | Expected Stability for this compound |
| Chair | The most stable conformation for unsubstituted cyclohexane, with minimal angle and torsional strain. nih.govnih.gov | Unlikely due to the sp² hybridization of C1, C2, and C3. |
| Boat | A less stable conformation with flagpole interactions and eclipsing strain. nih.gov | Unlikely due to high energy. |
| Twist-Boat | A more stable form of the boat conformation, with reduced torsional and steric strain. nist.gov | Plausible, as seen in similar structures. nist.gov |
| Sofa | Five carbon atoms are coplanar, with one atom out of the plane. | A likely and energetically favorable conformation. |
| Half-Chair | Four adjacent carbon atoms are in a plane. | Another plausible and low-energy conformation. |
Reaction Mechanisms and Reactivity Profiles of 2 Methylidenecyclohexane 1,3 Dione
Electronic Structure and Delocalization within the α,β-Unsaturated Dicarbonyl System
The core structure of 2-methylidenecyclohexane-1,3-dione features a methylidene group attached to the second carbon of a cyclohexane-1,3-dione ring. This arrangement creates an extended π-conjugated system involving the exocyclic double bond and the two carbonyl groups. This delocalization of electrons is a key determinant of the molecule's stability and reactivity.
The presence of two electronegative oxygen atoms in the carbonyl groups leads to a significant polarization of the π-electron system. There is a general withdrawal of electron density from the carbon atoms of the conjugated system towards the oxygen atoms. This results in the carbonyl carbons having a partial positive charge and the oxygen atoms having a partial negative charge.
The electronic properties of the this compound system are sensitive to the presence of substituents, particularly on the methylidene group. This is well-documented in studies of 2-(arylaminemethylidene)cyclohexane-1,3-diones, which are derivatives where one hydrogen of the methylidene group is replaced by an arylamine group.
In these derivatives, the nature of the substituent on the aryl ring can significantly modulate the electronic properties of the entire molecule. researchgate.net Electron-donating groups (like methoxy, OMe, or methyl, Me) on the aryl ring can increase the electron density in the π-system, affecting the stability of tautomers and the molecule's reactivity. researchgate.net Conversely, electron-withdrawing groups (like chloro, Cl, or nitro, NO2) decrease the electron density. researchgate.net These changes in electron distribution can be observed through various spectroscopic techniques and are reflected in the relative stability of different tautomeric forms. researchgate.net
Tautomerism and Equilibrium Studies
Tautomerism, the interconversion of constitutional isomers, is a prominent feature of this compound and its derivatives. The equilibrium between different tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. researchgate.net
The parent compound, cyclohexane-1,3-dione, exists predominantly in its enol form in solution, stabilized by conjugation and the formation of an intramolecular hydrogen bond. wikipedia.org For this compound, the diketo form is in equilibrium with its enol tautomer. The presence of the exocyclic double bond in conjugation with one of the carbonyl groups influences this equilibrium. The stability of the enol form in 1,3-dicarbonyl compounds is often enhanced by the formation of a six-membered ring through intramolecular hydrogen bonding, a feature that contributes to the prevalence of the enol tautomer in many such systems. libretexts.orgyoutube.com
In derivatives such as 2-(anilinemethylidene)cyclohexane-1,3-diones, the potential for tautomerism is more complex. These compounds, broadly classified as enaminones, can exist in several tautomeric forms, including the enaminone and ketamine forms. researchgate.netimist.ma The enaminone tautomer is characterized by a C=C-N-H linkage, while the ketamine form has a C-C=N linkage.
Studies have shown that the enaminone form is generally the most stable tautomer for these compounds. researchgate.net This stability is attributed to the extensive delocalization of the nitrogen lone pair electrons into the conjugated system, which also involves an intramolecular hydrogen bond between the N-H group and a carbonyl oxygen. This creates a stable six-membered pseudo-aromatic ring.
Table 1: Tautomeric Forms of 2-(Anilinemethylidene)cyclohexane-1,3-dione
| Tautomer | Key Structural Feature | Relative Stability |
| Enaminone | N-C=C-C=O conjugated system with intramolecular N-H···O hydrogen bond | Most Stable |
| Ketamine | C=N-C-C=O system | Least Stable |
| Zwitterionic | Contains both a positive and a negative formal charge | Intermediate |
This table summarizes the relative stability of the main tautomeric forms of 2-(anilinemethylidene)cyclohexane-1,3-dione based on computational studies. researchgate.net
The preference for a particular tautomeric form has been investigated through both computational and experimental methods. researchgate.net Quantum-chemical calculations, such as Density Functional Theory (DFT), have been employed to determine the Gibbs free energies of the different tautomers, providing a theoretical basis for their relative stabilities. researchgate.netresearchgate.net These calculations consistently indicate that the enaminone tautomer is the most energetically favorable form for 2-(arylaminemethylidene)cyclohexane-1,3-diones. researchgate.net
Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), infrared (IR) spectroscopy, and X-ray crystallography have been used to confirm the structures of these compounds in solution and in the solid state. researchgate.net The data from these experiments corroborate the computational findings, showing that these molecules predominantly exist as the enaminone tautomer. researchgate.net For instance, the chemical shifts in NMR spectra and the vibrational frequencies in IR spectra are characteristic of the enaminone structure with its intramolecular hydrogen bond.
Intramolecular and Intermolecular Interactions
The electronic and structural characteristics of this compound facilitate a range of non-covalent interactions that influence its stability, physical properties, and reactivity.
Intramolecular Hydrogen Bonding Networks
While this compound exists predominantly in the diketo form, it can tautomerize to its enol form. In this enolic state, a potent intramolecular hydrogen bond is established. This bond forms between the hydrogen atom of the enolic hydroxyl group and the oxygen atom of the remaining carbonyl group.
This interaction creates a stable six-membered pseudo-ring structure. The formation of this ring, often referred to as chelation, significantly stabilizes the enol tautomer. youtube.com The existence of this hydrogen bond can be confirmed through spectroscopic methods, where it leads to a characteristic downfield shift of the hydroxyl proton in ¹H NMR spectra and a shift in the carbonyl stretching frequency in IR spectroscopy. The stability conferred by this hydrogen bond can influence the compound's conformational equilibrium and reactivity in different solvent environments. nih.gov
| Tautomeric Form | Key Structural Feature | Intramolecular Hydrogen Bonding | Relative Stability Implication |
|---|---|---|---|
| Diketo Form | Exocyclic C=C bond conjugated with two C=O groups | Absent | Less stable in non-polar solvents where enol form is favored |
| Enol Form | Enolic hydroxyl group (O-H) | Present (O-H···O=C) | Stabilized by a six-membered pseudo-ring; stability increases |
Assessment of Zwitterionic Character
A zwitterion is a molecule that contains an equal number of positive and negative formal charges, resulting in a net neutral charge. wikipedia.org For this compound itself, the zwitterionic character is negligible. However, its derivatives, particularly those with nitrogen-containing substituents on the methylidene carbon, exhibit significant zwitterionic or dipolar character.
For instance, in compounds like 2-(arylaminemethylidene)cyclohexane-1,3-diones, a resonance-stabilized zwitterionic form can be drawn. researchgate.net In this form, the lone pair of electrons from the nitrogen atom delocalizes into the dicarbonyl system, creating a positive charge on the nitrogen and a negative charge on one of the oxygen atoms. Density Functional Theory (DFT) calculations and NMR spectroscopy have been used to prove that derivatives such as 2-(anilinemethylidene)cyclohexane-1,3-dione exist predominantly in the enaminone tautomeric form, which has substantial zwitterionic character. researchgate.net This charge separation significantly influences the molecule's solubility, reactivity, and intermolecular interactions.
Intermolecular Packing and Crystal Engineering Implications
The functional groups within this compound provide opportunities for various intermolecular interactions that dictate its solid-state packing. These interactions are crucial for crystal engineering, the design and synthesis of crystalline solids with desired properties.
In the solid state, the primary intermolecular forces would be strong dipole-dipole interactions between the polar carbonyl groups of adjacent molecules. If the molecule crystallizes in its enol form, intermolecular hydrogen bonds can form between the enolic hydroxyl of one molecule and a carbonyl oxygen of another. These directional and strong interactions can be exploited to guide the assembly of molecules into specific, predictable supramolecular architectures. The presence of both hydrogen-bond donors (in the enol form) and acceptors (carbonyl oxygens) makes it a versatile building block for designing complex crystal structures. Analysis of related structures shows that hydrogen bonding is a dominant factor in the crystal packing of similar compounds. wikipedia.org
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds. wikipedia.org The conjugated system of this compound makes it an excellent substrate for several types of cycloadditions.
Diels-Alder Reactivity
In the Diels-Alder, or [4+2] cycloaddition, reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.org this compound is an excellent dienophile. The exocyclic double bond is activated by the two adjacent electron-withdrawing carbonyl groups, making it highly electron-deficient and thus very reactive toward electron-rich dienes.
The general reactivity pattern follows that a dienophile with electron-attracting groups reacts readily with a diene bearing electron-donating groups. libretexts.org Therefore, this compound is expected to react efficiently with dienes like 1,3-butadiene, cyclopentadiene, and Danishefsky's diene to yield spirocyclic adducts. These reactions are valuable for constructing complex polycyclic systems in a single step with high stereocontrol.
| Reaction Type | Role of this compound | Key Feature | Typical Reaction Partner | Product |
|---|---|---|---|---|
| Diels-Alder [4+2] | Dienophile | Electron-deficient double bond | Electron-rich diene (e.g., 1,3-Butadiene) | Spiro[5.5]undecane derivative |
| Photochemical [2+2] | Enone | α,β-Unsaturated ketone system | Alkene (e.g., Ethylene) | Spiro[5.3]nonane derivative |
[2+2] Cycloaddition Pathways
While thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules, photochemical [2+2] cycloadditions are common for enones. libretexts.orgwikipedia.org As an α,β-unsaturated ketone (enone), this compound is a prime candidate for such reactions.
The mechanism for the photochemical [2+2] cycloaddition involves the following steps: wikipedia.org
Photoexcitation: The enone absorbs light, promoting an electron to an excited singlet state.
Intersystem Crossing: The short-lived singlet state rapidly converts to a more stable triplet state.
Exciplex and Diradical Formation: The triplet-state enone interacts with a ground-state alkene to form a diradical intermediate.
Ring Closure: Spin inversion of the triplet diradical to a singlet diradical is followed by bond formation to yield the final cyclobutane (B1203170) ring product.
This reaction pathway allows this compound to react with various alkenes to form strained four-membered rings, specifically creating spirocyclic cyclobutane structures. wikipedia.org This method is a powerful tool for synthesizing complex molecular architectures containing strained ring systems. libretexts.org
Michael Addition Reactions
The presence of two electron-withdrawing carbonyl groups renders the exocyclic double bond of this compound highly electron-deficient. This electronic characteristic makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. masterorganicchemistry.comlibretexts.org The general mechanism for the Michael addition involves the attack of a nucleophile (Michael donor) at the β-carbon (the exocyclic methylene (B1212753) carbon) of the α,β-unsaturated dicarbonyl system. This reaction is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. masterorganicchemistry.com
The mechanism proceeds in three key steps:
Nucleophilic Attack: A nucleophile adds to the exocyclic carbon, which is the β-position relative to the carbonyl groups. This attack results in the breaking of the π-bond of the methylene group, and the electrons are pushed onto the enolate system.
Enolate Formation: A resonance-stabilized enolate intermediate is formed, with the negative charge delocalized over the oxygen atoms of the two carbonyl groups and the α-carbon.
Protonation: The enolate is subsequently protonated, typically by a protic solvent or a mild acid workup, to yield the final 1,5-dicarbonyl addition product. masterorganicchemistry.com
A variety of nucleophiles can act as Michael donors in this reaction. "Soft" nucleophiles, such as thiolates, are particularly effective. masterorganicchemistry.commasterorganicchemistry.com For instance, the reaction of this compound with a thiol (R-SH) in the presence of a base generates a thiolate anion (RS-), which then adds to the exocyclic double bond to form a stable thioether derivative.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Thiol (R-SH) | 2-((R-thio)methyl)cyclohexane-1,3-dione | Michael Addition |
Nucleophilic and Electrophilic Reactivity at the Exocyclic Double Bond
The exocyclic double bond of this compound exhibits a dual reactivity profile, capable of reacting with both nucleophiles and electrophiles.
Nucleophilic Reactivity:
As established in the context of Michael additions, the significant polarization of the exocyclic double bond due to the adjacent carbonyl groups makes the methylene carbon atom electrophilic. This renders it highly susceptible to attack by nucleophiles. The general principle of nucleophilic addition to this system involves the attack of the nucleophile on the electron-deficient exocyclic carbon, leading to the formation of a new single bond and the generation of an enolate intermediate, which is then typically protonated. masterorganicchemistry.com This reactivity is a cornerstone of the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups at the 2-position.
Electrophilic Reactivity:
While the predominant reactivity of the exocyclic double bond is with nucleophiles, it can also exhibit electrophilic character, most notably in cycloaddition reactions such as the Diels-Alder reaction. In this context, this compound acts as a dienophile, reacting with a conjugated diene. The diene, acting as the nucleophile, attacks the exocyclic double bond of the dienophile. This reaction is a powerful method for the construction of complex cyclic and bicyclic systems. The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the carbonyl groups, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the double bond, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.
| Reaction Type | Attacking Species | Character of Double Bond | Product Type |
| Nucleophilic Addition (e.g., Michael Addition) | Nucleophile (e.g., Thiolate) | Electrophilic | Acyclic 1,5-dicarbonyl compound |
| Electrophilic Reaction (e.g., Diels-Alder) | Diene | Electrophilic (as a dienophile) | Spirocyclic or fused bicyclic compound |
Conformational Dynamics of the Cyclohexane (B81311) Ring System
The six-membered ring of this compound is not planar and, like cyclohexane itself, can adopt several conformations to minimize steric and torsional strain. The most significant conformations are the chair, boat, and twist-boat forms.
The chair conformation is generally the most stable for cyclohexane derivatives as it minimizes both angle strain and torsional strain. However, in this compound, the presence of the sp²-hybridized carbons of the carbonyl groups and the exocyclic double bond introduces some degree of flattening to the ring. The molecule will likely exist in a dynamic equilibrium between different conformations, with the lowest energy conformation being the most populated.
In a substituted cyclohexane-1,3-dione system, substituents prefer to occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. For this compound, the key conformational considerations involve the interplay between the planar trigonal centers and the tetrahedral centers of the ring. The molecule can exist in various chair-like and boat-like conformations. The relative energies of these conformers will be influenced by factors such as torsional strain arising from the eclipsing of bonds and steric interactions. Computational studies on related 2-substituted methylenecyclohexanes have shown a preference for the equatorial orientation of the substituent. While specific experimental or high-level computational data for this compound is not extensively documented in readily available literature, it is expected that the molecule will adopt a conformation that best alleviates the steric strain associated with the dicarbonyl and methylene groups.
| Conformation | Key Features | Relative Stability |
| Chair | Generally minimizes angle and torsional strain. | Often the most stable for cyclohexane systems. |
| Boat | Higher in energy due to flagpole interactions and torsional strain. | Generally less stable than the chair form. |
| Twist-Boat | A conformation of lower energy than the boat form, relieving some torsional strain. | Intermediate in stability between chair and boat. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been effectively applied to derivatives of 2-methylidenecyclohexane-1,3-dione to determine the relative stabilities of different tautomeric forms by calculating their Gibbs free energies.
In a study of 2-(anilinemethylidene)cyclohexane-1,3-diones, DFT calculations were employed to demonstrate that the enaminone tautomer is the most stable form compared to the ketamine tautomer. mdpi.com The Gibbs free energies, calculated using the M06-2X functional with a def2-TZVP basis set, provided quantitative evidence for this stability. mdpi.com Although specific calculations for the parent this compound are not detailed in this study, the methodology is directly applicable. The relative Gibbs free energies (ΔG) determine the equilibrium population of tautomers.
Table 1: Illustrative Relative Gibbs Free Energies for Tautomers of a Substituted Cyclohexane-1,3-dione Derivative
| Tautomer | Description | Relative Gibbs Free Energy (kcal/mol) | Stability Ranking |
| Tautomer A | Enaminone form | 0.00 | Most Stable |
| Tautomer B | Ketamine form | > 0 | Less Stable |
Note: This table is illustrative of the types of results obtained from DFT calculations on related systems.
The stability of tautomers is influenced by various factors including intramolecular hydrogen bonding and the electronic effects of substituents. mdpi.com Theoretical calculations of Gibbs free energy are crucial for predicting the predominant tautomeric form in different environments. scielo.br
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. For derivatives of this compound, NBO analysis has been used to elucidate the zwitterionic character.
In studies of 2-(anilinemethylidene)cyclohexane-1,3-diones, NBO analysis revealed significant intramolecular charge transfer, leading to a pronounced zwitterionic character. mdpi.com This effect was found to be enhanced by certain structural modifications, such as naphthoannulation or the introduction of electron-withdrawing substituents. mdpi.com This zwitterionic nature arises from the delocalization of electrons across the molecule, creating distinct positive and negative charge centers.
The Hückel method is a simplified quantum mechanical approach for determining the energies of molecular orbitals of π-electrons in conjugated systems. libretexts.orglibretexts.org While largely superseded by more advanced methods, it still provides valuable qualitative insights into the stability and electronic properties of molecules with delocalized π systems, such as this compound. aabu.edu.jo
The method treats the π electrons separately from the σ electrons, which is justified by the different symmetry of their respective orbitals. libretexts.orgaabu.edu.jo For this compound, the Hückel method can be applied to the conjugated system formed by the exocyclic double bond and the two carbonyl groups. The calculations would yield the energies of the π molecular orbitals and could be used to estimate the delocalization energy, providing a measure of the molecule's aromaticity or anti-aromaticity. fiveable.me
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations can provide detailed information about the conformational landscape of a molecule, revealing the different shapes it can adopt and the relative energies of these conformations. mdpi.comnih.gov
For a cyclic molecule like this compound, MD simulations can be used to explore the various ring conformations, such as chair, boat, and twist-boat, and to understand the flexibility of the methylidene group. ethz.ch By simulating the molecule's dynamics over time, a conformational landscape can be generated, which maps the potential energy of the system as a function of its geometric parameters. researchgate.netmanchester.ac.uk This allows for the identification of the most stable, low-energy conformations.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides essential tools for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
For this compound, computational methods such as DFT can be used to model various reactions, including its synthesis or subsequent transformations. By calculating the energies of the species along a proposed reaction pathway, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined from the energy of the transition state relative to the reactants. nih.gov These calculations can help to predict the feasibility of a reaction and to understand the factors that control its rate and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net
For derivatives of cyclohexane-1,3-dione, QSAR studies have been successfully employed to understand how structural modifications influence their biological activities, such as their potential as anticancer agents or enzyme inhibitors. nih.govfrontiersin.org These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model. nih.gov
Table 2: Common Molecular Descriptors Used in QSAR Studies of Cyclohexane-1,3-dione Derivatives
| Descriptor Type | Examples | Information Provided |
| Electronic | HOMO/LUMO energies, Partial charges | Electron-donating/accepting ability, reactivity |
| Steric | Molecular volume, Surface area | Size and shape of the molecule |
| Topological | Connectivity indices | Atom connectivity and branching |
| Physicochemical | LogP, Polar surface area | Lipophilicity, membrane permeability |
By identifying which descriptors are most correlated with biological activity, QSAR models can provide valuable insights into the structural features that are important for a compound's function. nih.govfrontiersin.org
Synthesis and Investigation of Derivatives and Analogs of 2 Methylidenecyclohexane 1,3 Dione
Design and Synthesis of Substituted 2-Methylidenecyclohexane-1,3-diones
The synthesis of substituted 2-methylidenecyclohexane-1,3-diones is primarily achieved through the condensation of cyclohexane-1,3-dione or its derivatives with various aldehydes and ketones. The parent cyclohexane-1,3-dione ring itself can be synthesized via methods such as the consecutive Michael-Claisen process, which utilizes reagents like acetone (B3395972) and α,β-unsaturated esters. nih.govresearchgate.netorganic-chemistry.org
A key synthetic strategy for introducing the exocyclic double bond at the 2-position is the Knoevenagel condensation. This reaction involves the active methylene (B1212753) group of the cyclohexane-1,3-dione reacting with a carbonyl compound, typically an aldehyde, in the presence of a basic catalyst like piperidine (B6355638) or an ionic liquid such as 2-hydroxyethylammonium formate. nih.gov This method is highly versatile, allowing for the introduction of a wide array of substituents (R) depending on the aldehyde used (R-CHO), leading to a library of 2-alkylidene or 2-arylidene derivatives.
Commonly, the synthesis begins with the preparation of the core 1,3-dione. For instance, 2-methylcyclohexane-1,3-dione (B75653) can be prepared from 1,3-cyclohexanedione (B196179) through a Mannich reaction with paraformaldehyde and dimethylamine (B145610), followed by catalytic hydrogenation. google.com Once the desired 1,3-dione is obtained, it can be reacted with various aldehydes to yield the target compounds.
The table below summarizes representative examples of Knoevenagel condensation for the synthesis of substituted 2-methylidenecyclohexane-1,3-diones.
| 1,3-Dione Precursor | Aldehyde/Carbonyl Source | Resulting Substituent at Position 2 | Typical Catalyst/Conditions |
|---|---|---|---|
| Cyclohexane-1,3-dione | Benzaldehyde | Benzylidene | Piperidine in ethanol |
| 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) | 4-Nitrobenzaldehyde | (4-Nitrophenyl)methylidene | Basic catalyst |
| Cyclohexane-1,3-dione | Paraformaldehyde | Methylidene | Amine catalyst (e.g., Mannich reaction conditions) google.com |
| Cyclohexane-1,3-dione | Cinnamaldehyde | 3-Phenylallylidene | Basic catalyst |
Development of Polymeric Systems Incorporating 2-Methylidene-1,3-dione Moieties
The exocyclic double bond in 2-methylidenecyclohexane-1,3-dione derivatives makes them suitable monomers for polymerization reactions. The electron-withdrawing nature of the adjacent carbonyl groups activates the double bond for nucleophilic attack, making these compounds excellent candidates for Michael addition polymerization.
In this type of chain-growth polymerization, a nucleophilic initiator adds to the double bond of the monomer, generating a carbanion that can then attack another monomer molecule. This process repeats, leading to the formation of a polymer chain where the cyclohexane-1,3-dione moiety is incorporated as a pendant group along the polymer backbone.
Furthermore, conducting polymers can be synthesized through the polycondensation of related cyclohexanone moieties with aromatic dialdehydes, such as terephthalaldehyde. researchgate.net While not directly using the 2-methylidene derivative as a monomer, this approach creates polymers with the dione (B5365651) ring system integrated into the main chain, leading to materials with interesting electronic and thermal properties. researchgate.net For example, solution polycondensation of methyl-cyclohexanone with terephthalaldehyde yields a class of conducting polymers whose electrical properties can be enhanced by doping with iodine. researchgate.net
| Polymerization Strategy | Monomer/Precursor | Resulting Polymer Type | Key Structural Feature |
|---|---|---|---|
| Michael Addition Polymerization | 2-Alkylidenecyclohexane-1,3-dione | Vinyl-type polymer | Pendant cyclohexane-1,3-dione groups |
| Solution Polycondensation | Methyl-cyclohexanone and Terephthalaldehyde | Conducting arylidene polymer researchgate.net | Cyclohexanone moiety in the polymer main chain researchgate.net |
| Radical Ring-Opening Copolymerization | 2-Methylene-1,3-dioxepane (related cyclic monomer) | Biodegradable functional polyester rsc.org | Ester linkages in the polymer backbone rsc.org |
Exploration of Spirocyclic and Annulated Derivatives
The reactive nature of 2-methylidenecyclohexane-1,3-diones makes them valuable building blocks for constructing more complex molecular architectures, such as spirocyclic and annulated (fused-ring) systems. These transformations often exploit the electrophilic character of the exocyclic double bond, which acts as a Michael acceptor or a dienophile in cycloaddition reactions.
Cycloaddition Reactions:
[4+2] Cycloaddition (Diels-Alder Reaction): 2-Alkylidenecyclohexane-1,3-diones can function as dienophiles, reacting with conjugated dienes to form annulated systems. The reaction creates a new six-membered ring fused to the original cyclohexane (B81311) core. libretexts.org
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): These compounds can react with 1,3-dipoles (e.g., azides, nitrile oxides) to yield five-membered heterocyclic rings fused to the cyclohexane-1,3-dione framework. This is a powerful method for synthesizing complex heterocyclic structures. libretexts.orgorganic-chemistry.org
Tandem and Multicomponent Reactions: One-pot reactions involving cyclohexane-1,3-dione can lead to the formation of spirocyclic compounds. For instance, a multicomponent Biginelli-type reaction involving cyclohexane-1,3-dione, an aldehyde, and urea (B33335) or thiourea (B124793) can, under certain conditions, yield spiro-fused heterocyclic products where two molecules of the aldehyde are incorporated. researchgate.net Similarly, reactions with precursors like ninhydrin can be used to construct benzo[b]indeno[2,1-d]furanone skeletons, which are complex annulated systems. researchgate.net
| Reaction Type | Reactants | Product Type | Structural Outcome |
|---|---|---|---|
| [4+2] Cycloaddition | This compound + Butadiene | Annulated (Fused) | New six-membered ring fused to the dione |
| [3+2] Cycloaddition | This compound + Phenyl Azide | Annulated (Fused) | Fused five-membered triazole ring |
| Biginelli-Type Reaction | Cyclohexane-1,3-dione + Aldehyde + Urea | Spiro-fused Heterocycle researchgate.net | Formation of a spiro-pyrimidine derivative researchgate.net |
| Condensation | Cyclohexane-1,3-dione + Ninhydrin | Annulated (Fused) | Benzo[b]indeno[2,1-d]furanone skeleton researchgate.net |
Synthesis of Analogs with Varied Ring Sizes and Heteroatoms
Investigating analogs of this compound with different ring sizes or containing heteroatoms provides insight into structure-activity relationships and expands the synthetic utility of this compound class.
Analogs with Varied Ring Sizes:
Cyclopentane-1,3-dione Analogs: 2-Methylcyclopentane-1,3-dione is a key intermediate, notably in steroid synthesis. orgsyn.orgmedchemexpress.com Its synthesis can be achieved from precursors like succinic acid and propionyl chloride. orgsyn.org The resulting dione can undergo Michael addition with reagents such as methyl vinyl ketone to introduce substituents at the 2-position, which can then be used to form the exocyclic double bond via condensation. researchgate.netchemicalbook.com
Indane-1,3-dione Analogs: This analog features a fused benzene ring. 2-Arylideneindane-1,3-diones are readily synthesized via Knoevenagel condensation between indane-1,3-dione and various aldehydes. nih.govencyclopedia.pubresearchgate.net These reactions are often efficient and can be catalyzed by bases like piperidine or task-specific ionic liquids. nih.govresearchgate.net
Analogs with Heteroatoms: The core dione structure can be modified to include heteroatoms, leading to heterocyclic systems with distinct chemical properties. For example, 1,3-dicarbonyl compounds are versatile precursors for synthesizing a wide range of heterocycles. Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles like guanidine or amidines can yield substituted pyrimidines. researchgate.net This strategy allows for the replacement of the cyclohexane ring with a pyrimidine core, creating aza-analogs of the original structure.
| Analog Type | Core Structure | Synthetic Precursors | Key Synthetic Reaction |
|---|---|---|---|
| Smaller Ring | Cyclopentane-1,3-dione | Succinic acid, Propionyl chloride orgsyn.org | Acylation followed by cyclization orgsyn.org |
| Annulated Aromatic Ring | Indane-1,3-dione | Dialkyl phthalate, Alkyl acetate nih.gov | Knoevenagel condensation with aldehydes nih.govresearchgate.net |
| Heterocyclic (Aza-analog) | Pyrimidine-4,6-dione | 2-Substituted-1,3-dione, Guanidine/Amidine researchgate.net | Condensation/Cyclization researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
